molecular formula C15H18N2O2 B11857951 1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)- CAS No. 88808-38-2

1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)-

Cat. No.: B11857951
CAS No.: 88808-38-2
M. Wt: 258.32 g/mol
InChI Key: CYKGISYTZNRFSN-UHFFFAOYSA-N
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Description

1,3-Diazaspiro[45]decane-2,4-dione, 3-(3-methylphenyl)- is a heterocyclic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)- can be achieved through a multi-step process. One common method involves the reaction of a suitable hydantoin derivative with a 3-methylphenyl-substituted amine. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the 3-methylphenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticonvulsant or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diazaspiro[4.5]decane-2,4-dione, 3-phenyl-
  • 1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(4-methylphenyl)-
  • 1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(2-methylphenyl)-

Uniqueness

1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)- is unique due to the specific positioning of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

88808-38-2

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

3-(3-methylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C15H18N2O2/c1-11-6-5-7-12(10-11)17-13(18)15(16-14(17)19)8-3-2-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H,16,19)

InChI Key

CYKGISYTZNRFSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3(CCCCC3)NC2=O

Origin of Product

United States

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